molecular formula C10H11NO4 B3065421 N-(Ethoxycarbonyl)anthranilic acid CAS No. 41470-93-3

N-(Ethoxycarbonyl)anthranilic acid

Cat. No. B3065421
CAS RN: 41470-93-3
M. Wt: 209.2 g/mol
InChI Key: GMFRUUXHDGHBJF-UHFFFAOYSA-N
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Description

N-(Ethoxycarbonyl)anthranilic acid is a heterocyclic organic compound . It is a derivative of anthranilic acid, which is known to be a versatile building block in the assembly of various C-N bonds and medicinally active heterocyclic systems .


Synthesis Analysis

Anthranilic acid complexes of various metals have been synthesized and characterized using techniques such as thermogravimetric analysis, elemental analysis, FT-IR, UV-vis spectrometry, and mass spectrometry . Anthranilic acid has also been used as a precursor for exclusive tryptophan side chain labeling .


Molecular Structure Analysis

Anthranilic acid, the parent compound of N-(Ethoxycarbonyl)anthranilic acid, is an aromatic compound with a benzene ring ortho-substituted with a carboxylic acid and an amine . This makes the compound amphoteric, containing both acidic and basic functional groups .


Chemical Reactions Analysis

Anthranilic acid and its derivatives have been used in a variety of amination reactions, including cross-coupling reactions, C-H aminations, and annulation reactions . These reactions demonstrate the great synthetic potential of anthranilic acid derivatives .


Physical And Chemical Properties Analysis

Anthranilic acid, the parent compound of N-(Ethoxycarbonyl)anthranilic acid, is a white or yellow solid with an odorless, sweetish taste . It has a molar mass of 137.14 g/mol and a chemical formula of C7H7NO2 . It is soluble in water, very soluble in chloroform and pyridine, and slightly soluble in trifluoroacetic acid and benzene .

Scientific Research Applications

1. Synthesis of Anthranilic Acid Derivatives

N-(Ethoxycarbonyl)anthranilic acid has been utilized in the synthesis of various anthranilic acid derivatives. For instance, a copper-catalyzed cross-coupling procedure allows the regioselective amination of bromobenzoic acids to produce N-aryl and N-alkyl anthranilic acid derivatives (Wolf et al., 2006). These derivatives have applications in metal ion-selective fluorosensing, with N-(1-Pyrene)anthranilic acid showing selective fluorescence quenching in water for Hg(II) even in the presence of other metal ions like Zn(II) and Cd(II).

2. Antitumor and Antiproliferative Applications

N-(Ethoxycarbonyl)anthranilic acid and its derivatives have shown potential in antitumor and antiproliferative applications. The reaction of anthranilic acid with ethoxycarbonylisothiocyanate, leading to the synthesis of dihydroquinazolin derivatives, demonstrated significant cytotoxicity towards various cancer cell lines and inhibition of c-Met kinase and Pim-1 kinase (Mohareb & Halim, 2018).

3. Synthesis of Benzoxazine-4-ones

A practical route for synthesizing 2-ethoxy-(4H)-3,1-benzoxazine-4-ones using the coupling reaction of anthranilic acid derivatives with diethyl dicarbonate has been described (Bahmani, Sharafi-kolkeshvandi & Nikpour, 2012). This synthesis is achieved under mild conditions and can have potential applications in pharmaceuticals and organic chemistry.

Safety and Hazards

Anthranilic acid can cause serious eye damage and is harmful to aquatic life . It is recommended to avoid release to the environment and to wear eye protection when handling the compound .

Future Directions

Anthranilic acid and its derivatives have emerged as versatile building blocks in the assembly of various C-N bonds and medicinally active heterocyclic systems . A deep understanding of the unique properties of anthranilic acid and the underlying working mechanism can provide a guideline for researchers who are interested in anthranilic acid chemistry, leading to further exploration of novel and efficient catalytic systems for C-N bond construction .

properties

IUPAC Name

2-(ethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-6-4-3-5-7(8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFRUUXHDGHBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352064
Record name N-(Ethoxycarbonyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Ethoxycarbonyl)anthranilic acid

CAS RN

41470-93-3
Record name N-(Ethoxycarbonyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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